1-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN6O2/c1-25-13-8-7-11(9-12(13)18)24-15(19)14(21-23-24)17-20-16(22-26-17)10-5-3-2-4-6-10/h2-9H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLDJKOFSQYBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the pharmacophores of triazoles and oxadiazoles. This structural combination is of significant interest in medicinal chemistry due to the diverse biological activities associated with both classes of compounds. This article aims to explore the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Structural Overview

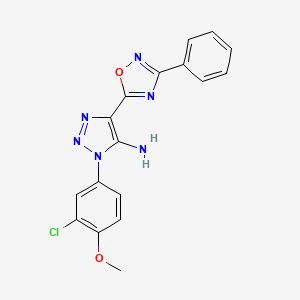

The chemical structure of the compound can be represented as follows:

This structure features a chloro-methoxy phenyl group linked to a triazole moiety and an oxadiazole derivative, which are known for their potential in targeting various biological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. These compounds exhibit cytotoxicity against various cancer cell lines through several mechanisms:

-

Inhibition of Key Enzymes : The oxadiazole derivatives inhibit crucial enzymes involved in cancer cell proliferation such as:

- Telomerase

- Topoisomerase

- Histone Deacetylases (HDAC)

- Mechanism of Action : The compound's mechanism involves:

Cytotoxicity Studies

A variety of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.48 | Apoptosis induction via caspase activation |

| HCT-116 (Colon Cancer) | 0.78 | G1 phase arrest and inhibition of proliferation |

| U-937 (Leukemia) | 0.19 | Targeting telomerase and HDAC |

These results suggest that the compound exhibits potent cytotoxicity comparable to established chemotherapeutic agents .

Case Studies

Several studies have reported on the biological activity of related compounds that share structural similarities with our target compound:

- Study on 1,3,4-Oxadiazole Derivatives : A comprehensive review indicated that structural modifications in oxadiazole derivatives significantly enhance their anticancer activity by improving their interaction with target enzymes .

- Triazole Derivatives Against Melanoma : Research on triazole derivatives demonstrated their ability to induce apoptosis in melanoma cells, showcasing a promising avenue for developing new anticancer therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and triazole moieties. For instance, a series of phthalazine derivatives with similar structures were synthesized and evaluated for their anticancer activity against various human breast cancer cell lines (MCF-7, T-47D, and MDA-MB-231). The results indicated that certain derivatives exhibited potent activity comparable to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| 5f | T-47D | 10.21 | 61.25 |

| 5b | MCF-7 | 7.53 | 62.48 |

Other Biological Activities

Beyond anticancer effects, derivatives of 1,3,4-oxadiazoles have demonstrated a wide range of biological activities:

- Antimicrobial : Exhibiting activity against various bacterial strains.

- Anti-inflammatory : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.

- Antidiabetic : Some compounds have shown promise in lowering blood glucose levels in diabetic models .

Synthesis and Evaluation

A study synthesized several derivatives incorporating the oxadiazole and triazole frameworks. These compounds were screened for anticancer efficacy using in vitro assays against multiple cancer cell lines. The most promising candidates were subjected to further pharmacokinetic evaluations to assess their viability as therapeutic agents .

In Silico Studies

Computational studies have also been employed to predict the pharmacokinetic profiles of these compounds. For instance, SwissADME analysis revealed favorable absorption characteristics for several derivatives, suggesting their potential for oral bioavailability .

Q & A

Q. What are the common synthetic routes for 1-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?

- Methodological Answer : The compound can be synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (120°C). For example, substituted benzoic acid hydrazides can undergo cyclization to form oxadiazole and triazole rings, as demonstrated in analogous syntheses . Coupling reactions between pre-formed oxadiazole and triazole intermediates are also common. Key steps include:

Q. How is structural characterization performed for this compound?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- Elemental Analysis : To verify molecular formula (e.g., C₁₉H₁₅ClN₆O₂).

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituents (e.g., methoxy protons at ~3.8 ppm, aromatic protons in 7.0–8.5 ppm range).

- IR : Identify N–H stretches (~3300 cm⁻¹) and C=N/C–O bonds (1600–1700 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z 395 [M+H]⁺).

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer : Adhere to hazard codes such as P201 ("Obtain specialized instructions before use") and P210 ("Avoid heat/sparks/open flames") . Key practices include:

- Ventilation : Use fume hoods for POCl₃ or volatile reagents.

- Waste Management : Segregate halogenated byproducts and coordinate with certified waste disposal services .

Advanced Research Questions

Q. How can computational methods predict reactivity and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model:

- Electrostatic Potential (ESP) Surfaces : Identify nucleophilic/electrophilic sites (e.g., amine groups as electron-rich regions) .

- HOMO-LUMO Gaps : Calculate energy gaps (~4.5 eV) to assess charge-transfer potential.

- Thermodynamic Properties : Predict thermal stability via Gibbs free energy changes at varying temperatures .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from:

- Structural Variations : Confirm tautomerism (e.g., triazole NH positions) via X-ray crystallography. For example, intramolecular C–H⋯N hydrogen bonds stabilize planar conformations, affecting bioactivity .

- Purity Checks : Use HPLC (>95% purity) to rule out byproduct interference.

- Assay Conditions : Standardize protocols (e.g., MIC tests for antimicrobial activity) across studies .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to screen variables:

- Catalyst Loading : Optimize Cu(I) concentrations (0.5–2 mol%) for CuAAC efficiency.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions during cyclization .

Data Analysis & Experimental Design

Q. How to design experiments for studying structure-activity relationships (SAR)?

- Methodological Answer : Focus on modular substitutions:

- Oxadiazole Modifications : Replace phenyl with heteroaromatic groups (e.g., thienyl) to assess π-stacking effects .

- Triazole Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance metabolic stability .

- Biological Assays : Pair synthetic analogs with enzyme inhibition (e.g., COX-2) or cytotoxicity screens (e.g., MTT assays) .

Q. What crystallographic techniques validate supramolecular interactions?

- Methodological Answer : Single-Crystal X-ray Diffraction reveals:

- Hydrogen Bonding : N–H⋯N and C–H⋯N interactions forming R₂²(8) motifs .

- Stacking Interactions : Offset π-π interactions between aromatic rings (e.g., dihedral angles <5°) .

Data collection at 100 K improves resolution (R-factor <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.